Salt Form vs. Free Base: Thermal and Optical Differences
The hydrochloride salt of (S)-2-amino-1-phenylethanol exhibits a melting point of 208°C, which is substantially higher than the free base (54-63°C), reflecting enhanced thermal stability and crystalline integrity . The optical rotation in aqueous solution ([α]D +35°, c=2, H2O, 20°C) differs from the free base in ethanol ([α]D +43±2°, c=2, EtOH), providing distinct analytical signatures for identity verification . These differences are critical for researchers selecting the appropriate form based on reaction medium compatibility and purification requirements.
| Evidence Dimension | Physical form, melting point, and optical rotation |
|---|---|
| Target Compound Data | Solid; Melting point: 208°C; Optical rotation: [α]D +35° (c=2, H2O, 20°C, 589 nm) |
| Comparator Or Baseline | (S)-2-Amino-1-phenylethanol free base: Solid; Melting point: 54-63°C; Optical rotation: [α]D +43±2° (c=2, EtOH, 20°C) |
| Quantified Difference | Melting point difference: ~145-154°C higher for hydrochloride; Optical rotation difference: ~8° lower magnitude in H2O vs. EtOH |
| Conditions | Vendor technical specifications; measurement at 20°C, specified solvent systems |
Why This Matters
The hydrochloride form offers superior thermal stability for storage and elevated-temperature reactions, while aqueous optical rotation provides a convenient identity check without requiring ethanol solvent.
